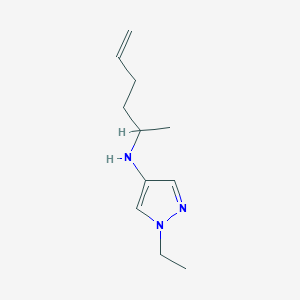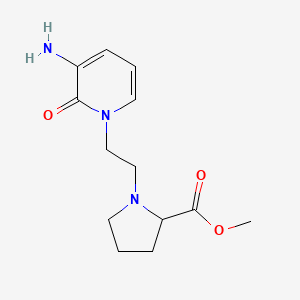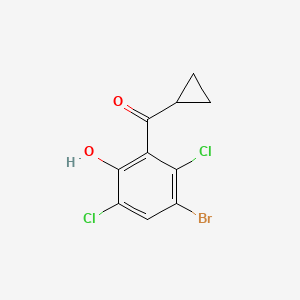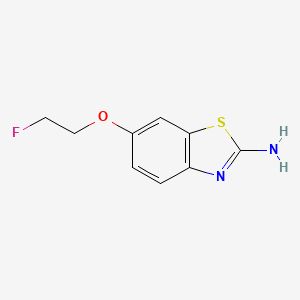
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluoroethoxy group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Introduction of Fluoroethoxy Group: The fluoroethoxy group can be introduced via nucleophilic substitution reactions. For instance, 2-fluoroethanol can be reacted with a suitable leaving group on the benzothiazole ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s research, it may bind to amyloid plaques, allowing for their visualization through imaging techniques. The fluoroethoxy group enhances its ability to cross the blood-brain barrier and interact with target proteins.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2-(4’-dimethylamino)phenyl-imidazo[1,2-α]pyridine (IMPY): Used as an imaging agent for amyloid plaques.
2-(2-(2-Dimethylaminothiazol-5-yl)ethenyl)-6-(2-fluoroethoxy)benzoxazole (BF-227): Another imaging agent for Alzheimer’s disease.
(E)-4-(N-Methylamino)-4’-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)stilbene (BAY94-9172): A fluorinated compound used in PET imaging.
Uniqueness
6-(2-Fluoroethoxy)-1,3-benzothiazol-2-amine is unique due to its specific structure, which combines the benzothiazole core with a fluoroethoxy group. This combination imparts unique properties, such as enhanced ability to cross the blood-brain barrier and specific binding to target proteins, making it a valuable tool in scientific research and medical applications.
Properties
Molecular Formula |
C9H9FN2OS |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-(2-fluoroethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9FN2OS/c10-3-4-13-6-1-2-7-8(5-6)14-9(11)12-7/h1-2,5H,3-4H2,(H2,11,12) |
InChI Key |
KUGLYZLBXUVXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
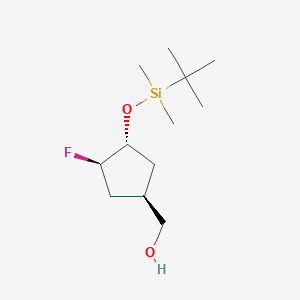
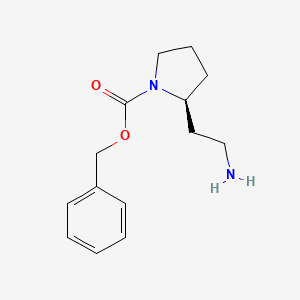
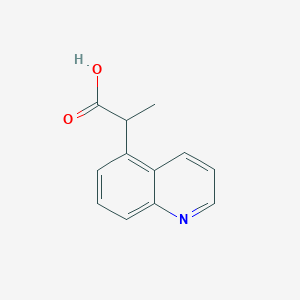
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
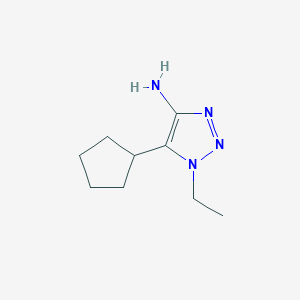
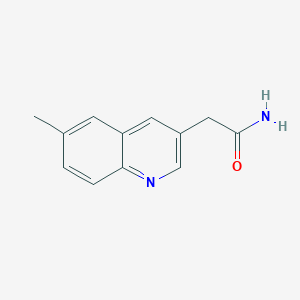
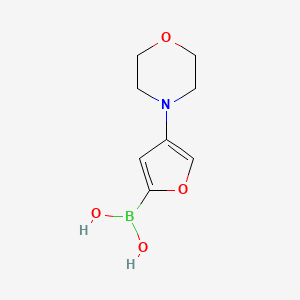
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
